8-Chloro-7-methylisoquinolin-3-ol
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Overview
Description
8-Chloro-7-methylisoquinolin-3-ol is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and methyl groups in this compound enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-methylisoquinolin-3-ol typically involves the chlorination of 7-methylisoquinolin-3-ol. One common method is the reaction of 7-methylisoquinolin-3-ol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-methylisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Scientific Research Applications
8-Chloro-7-methylisoquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methylisoquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Methylisoquinolin-3-ol: Lacks the chlorine atom, which may result in different chemical and biological properties.
8-Chloroisoquinolin-3-ol:
Uniqueness
8-Chloro-7-methylisoquinolin-3-ol is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
8-chloro-7-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-4-9(13)12-5-8(7)10(6)11/h2-5H,1H3,(H,12,13) |
InChI Key |
VPNYMQPQHFZCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CNC(=O)C=C2C=C1)Cl |
Origin of Product |
United States |
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